molecular formula C12H24N2O B1475924 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one CAS No. 2098062-22-5

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B1475924
CAS No.: 2098062-22-5
M. Wt: 212.33 g/mol
InChI Key: ZFOOXYIODGZOBT-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, which increases acetylcholine levels . This binding interaction is crucial for its role in modulating neurotransmission and potentially treating neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo enzymatic transformations that modify its structure and activity . These metabolic processes can influence the compound’s efficacy and safety, making it essential to understand its metabolic pathways in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation in specific tissues, thereby influencing its overall effects on the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its function and efficacy, as it may interact with different biomolecules depending on its subcellular distribution.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOOXYIODGZOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.